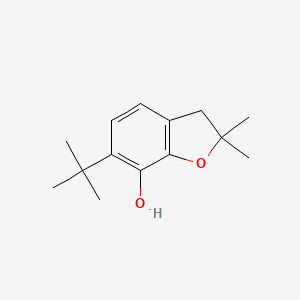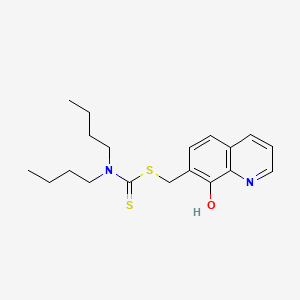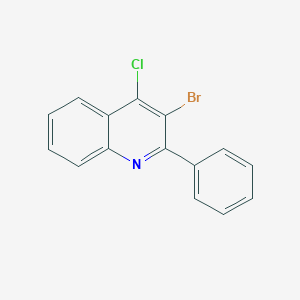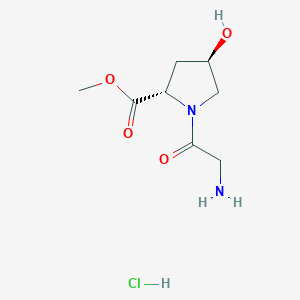
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of reactions, including cyclization and reduction.
Introduction of Functional Groups: The aminoacetyl and hydroxyl groups are introduced through selective functionalization reactions.
Final Steps: The final product is obtained by esterification and hydrochloride salt formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
1-Amino-cyclohexanecarboxylic acid: Another compound with a similar backbone but different substituents.
Uniqueness
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H15ClN2O4 |
|---|---|
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
methyl (2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14N2O4.ClH/c1-14-8(13)6-2-5(11)4-10(6)7(12)3-9;/h5-6,11H,2-4,9H2,1H3;1H/t5-,6+;/m1./s1 |
InChI-Schlüssel |
QXBBYSOBMUNIJL-IBTYICNHSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)CN)O.Cl |
Kanonische SMILES |
COC(=O)C1CC(CN1C(=O)CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


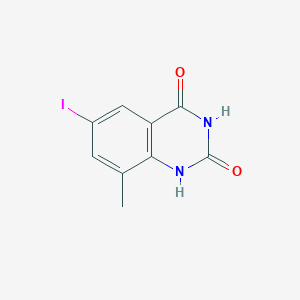
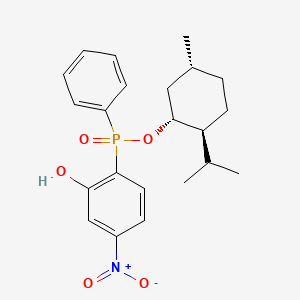

![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
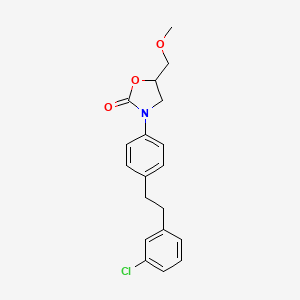
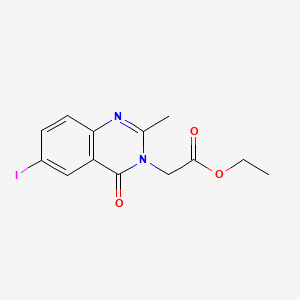
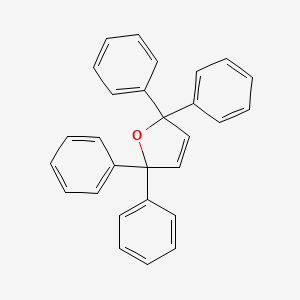
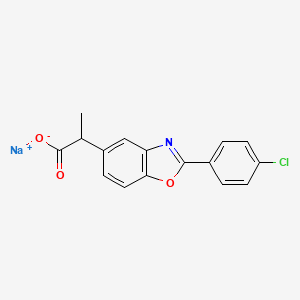

![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

